2-Amino-3-methoxypropan-1-OL

Chiral synthesis Stereochemistry Amino alcohol building block

2-Amino-3-methoxypropan-1-OL (CAS 253443-56-0) is a chiral C4-amino alcohol with a molecular weight of 105.14 g/mol. It is a versatile building block featuring a stereocenter at the C2 position, alongside primary amine, primary alcohol, and methoxy functionalities.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 253443-56-0
Cat. No. B3021761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxypropan-1-OL
CAS253443-56-0
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCOCC(CO)N
InChIInChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3
InChIKeyKRWNDTAVKGMNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Amino-3-methoxypropan-1-OL (CAS 253443-56-0) Technical Specifications and Research Utility


2-Amino-3-methoxypropan-1-OL (CAS 253443-56-0) is a chiral C4-amino alcohol with a molecular weight of 105.14 g/mol [1]. It is a versatile building block featuring a stereocenter at the C2 position, alongside primary amine, primary alcohol, and methoxy functionalities [2]. Its structural utility is highlighted in medicinal chemistry, particularly as a key intermediate in the stereoselective synthesis of biologically active molecules, such as antimalarial agents [3]. The compound is typically supplied with a purity of 95.0% .

Why Generic Substitution of 2-Amino-3-methoxypropan-1-OL Is Not Recommended


Simple substitution with other amino alcohols or structurally similar isomers is not feasible for 2-amino-3-methoxypropan-1-ol due to the precise impact of its stereochemistry and functional group arrangement on synthetic outcomes. Its chiral nature is critical for generating enantiomerically pure intermediates, where the use of a racemic mixture or an incorrect enantiomer can lead to different biological activity or stereochemical outcomes in downstream products [1]. Furthermore, the specific spatial arrangement of the amine, alcohol, and methoxy groups dictates its unique reactivity as a nucleophile and its ability to participate in hydrogen bonding [2], directly influencing the yields and selectivity of key reactions, such as ring openings in aziridine chemistry [3]. Procuring the incorrect positional isomer or a related analog without this precise configuration would fundamentally alter the synthetic pathway and final product profile.

Quantitative Evidence for Selecting 2-Amino-3-methoxypropan-1-OL (CAS 253443-56-0)


Stereochemical Identity Defines the (S)-Enantiomer's Role in Synthesis

The specific stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol (CAS 253443-56-0) is a primary differentiator from its racemate or the (R)-enantiomer (CAS 148278-96-0). The compound is formally defined by the IUPAC name (2S)-2-amino-3-methoxypropan-1-ol, with the InChIKey KRWNDTAVKGMNDQ-BYPYZUCNSA-N uniquely identifying its 3D configuration [1]. This stereochemistry is essential for the stereoselective synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols [2].

Chiral synthesis Stereochemistry Amino alcohol building block

2-Amino-3-methoxypropan-1-OL as a Proven Scaffold for Antimalarial Agents

This compound serves as the core scaffold for synthesizing anti-2-amino-3-aryl-3-methoxypropan-1-ols, a class of compounds with demonstrated antiplasmodial activity [1]. The synthetic pathway utilizes the target compound's structure to generate derivatives that show moderate activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values of ≤25 μM for the most active compounds in the series [2]. This provides a validated application not found for simpler analogs like 2-amino-1,3-propanediol.

Antimalarial Medicinal chemistry β-lactam ring opening

Positional Isomerism: Critical Structural Distinction from 3-Amino-2-methoxypropan-1-ol

2-Amino-3-methoxypropan-1-ol is structurally distinct from its positional isomer, 3-amino-2-methoxypropan-1-ol (CAS 1423028-88-9) [1]. The key difference lies in the substitution pattern: the target compound has an amino group on C2 and a methoxy group on C3, while the isomer has a methoxy group on C2 and an amino group on C3 . This inversion of functional groups leads to different chemical reactivity and alters the compound's suitability as a chiral auxiliary or building block in asymmetric synthesis .

Positional isomer Regiochemistry Synthetic intermediate

Safety and Handling Profile: Defined Hazard Data for Laboratory Procurement

The compound has a defined hazard profile per GHS classification, which is critical for laboratory safety planning and procurement decisions. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile, provided by a reputable vendor, is more specific than the generic 'no data available' statements often found for less characterized research chemicals [1].

Safety data sheet Hazard communication Laboratory safety

Defined Application Scenarios for Procuring 2-Amino-3-methoxypropan-1-OL (CAS 253443-56-0)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Procurement of the (S)-enantiomer (CAS 253443-56-0) is essential for research groups engaged in asymmetric synthesis, particularly for building chiral amino alcohol scaffolds. The compound's defined stereochemistry, as validated by PubChem [1], ensures the production of enantiomerically pure intermediates, which is a non-negotiable requirement in the synthesis of many active pharmaceutical ingredients. Using the racemate or incorrect enantiomer would compromise the stereochemical integrity of the final product.

Development of Novel Antimalarial Agents

This compound is a validated starting material for the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols, a class with demonstrated antiplasmodial activity (IC50 ≤ 25 μM) [2]. Its procurement is justified for medicinal chemistry programs focused on developing new antimalarial leads, as the resulting compounds have shown activity against both chloroquine-sensitive and -resistant strains of P. falciparum [2].

Specialty Chemical Synthesis Requiring Precise Regiochemistry

Researchers requiring a specific 2-amino-3-methoxy substitution pattern must procure this exact positional isomer. The use of the incorrect isomer, such as 3-amino-2-methoxypropan-1-ol (CAS 1423028-88-9) , would lead to different chemical reactivity and potentially invalidate the synthetic route. This is particularly important in the development of novel ligands and catalysts where the spatial arrangement of functional groups is critical for activity.

Academic and Industrial Labs Requiring Defined Safety Profiles

For procurement managers and laboratory safety officers, the availability of a detailed safety data sheet with GHS hazard classifications (H315, H319, H335) provides a clear, actionable profile for risk assessment and safe handling. This allows for proper storage, personal protective equipment (PPE) requirements, and waste disposal planning, which is a significant advantage over procuring less-documented research chemicals where such data is unavailable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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